molecular formula C8H18N2O3S B13071300 2-(2,6-Dimethylmorpholin-4-yl)ethane-1-sulfonamide

2-(2,6-Dimethylmorpholin-4-yl)ethane-1-sulfonamide

Cat. No.: B13071300
M. Wt: 222.31 g/mol
InChI Key: DPDKLRXTTFWGIN-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylmorpholin-4-yl)ethane-1-sulfonamide is a chemical compound with the molecular formula C8H18N2O3S It is a heterocyclic compound that contains a morpholine ring substituted with two methyl groups at positions 2 and 6, and an ethane-1-sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylmorpholin-4-yl)ethane-1-sulfonamide typically involves the reaction of 2,6-dimethylmorpholine with ethane-1-sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a flow reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This method offers advantages such as improved reaction control, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylmorpholin-4-yl)ethane-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,6-Dimethylmorpholin-4-yl)ethane-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylmorpholin-4-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Morpholin-4-yl)ethane-1-sulfonamide
  • 2-(2,2-Dimethylmorpholin-4-yl)ethan-1-amine

Uniqueness

2-(2,6-Dimethylmorpholin-4-yl)ethane-1-sulfonamide is unique due to the presence of two methyl groups on the morpholine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different properties and applications.

Properties

Molecular Formula

C8H18N2O3S

Molecular Weight

222.31 g/mol

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)ethanesulfonamide

InChI

InChI=1S/C8H18N2O3S/c1-7-5-10(6-8(2)13-7)3-4-14(9,11)12/h7-8H,3-6H2,1-2H3,(H2,9,11,12)

InChI Key

DPDKLRXTTFWGIN-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)CCS(=O)(=O)N

Origin of Product

United States

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